Glyceryl trimethacrylate

Description

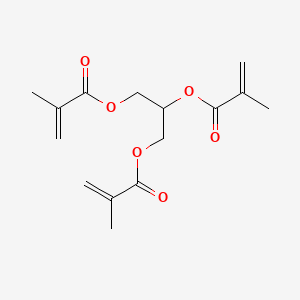

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-9(2)13(16)19-7-12(21-15(18)11(5)6)8-20-14(17)10(3)4/h12H,1,3,5,7-8H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBBLNDVSSWJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59822-79-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′,1′′-(1,2,3-propanetriyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59822-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10995312 | |

| Record name | Propane-1,2,3-triyl tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-88-9 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7401-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol trimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007401889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl trimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2,3-triyl tris(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Glyceryl trimethacrylate chemical structure and properties

An In-depth Technical Guide to Glyceryl Trimethacrylate: Structure, Properties, and Advanced Applications

Introduction

Glyceryl trimethacrylate (GTMA), a trifunctional methacrylic ester monomer, stands as a pivotal building block in the synthesis of advanced polymer networks.[1] Its molecular architecture, featuring a central glycerol backbone with three reactive methacrylate groups, imparts a high degree of crosslinking capability. This characteristic is fundamental to its utility in applications demanding robust mechanical properties, thermal stability, and tailored chemical resistance. Primarily utilized as a crosslinking agent, GTMA's high reactivity in free-radical polymerization enables the rapid formation of highly crosslinked, durable polymer networks, particularly through photopolymerization techniques.[1]

This guide offers a comprehensive exploration of glyceryl trimethacrylate, from its core chemical structure and physicochemical properties to its polymerization behavior and diverse applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile monomer in material science, biomedical engineering, and advanced coatings.

Chemical Structure and Identity

The formal IUPAC name for glyceryl trimethacrylate is 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate.[2] The molecule consists of a propane-1,2,3-triol (glycerol) backbone where each of the three hydroxyl groups is esterified with methacrylic acid.[1] This trifunctional nature is the primary determinant of its role as a potent crosslinking agent.

Caption: Chemical structure of Glyceryl Trimethacrylate.

Physicochemical Properties

A summary of key identifiers and properties for glyceryl trimethacrylate is provided below.

| Property | Value | Source(s) |

| CAS Number | 7401-88-9 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₆ | [2] |

| Molecular Weight | 296.31 g/mol | [2] |

| Appearance | Colorless to Light Yellow Clear Liquid | |

| Density | 1.09 g/mL | [3] |

| Boiling Point | 150°C at 0.1 mm Hg | [3] |

| Canonical SMILES | CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C(=C)C | [2] |

| InChI Key | NEBBLNDVSSWJLL-UHFFFAOYSA-N | [2] |

Synthesis of Glyceryl Trimethacrylate

The principal industrial route for synthesizing GTMA is the direct esterification of glycerol with methacrylic acid.[1] This reaction involves the formation of three ester linkages between the hydroxyl groups of the glycerol backbone and the carboxyl groups of three methacrylic acid molecules.[1]

Caption: Direct esterification of glycerol with methacrylic acid.

This is an equilibrium reaction, and to drive it towards the formation of the tri-ester product, the water generated as a byproduct is typically removed continuously using techniques like azeotropic distillation.[4] An acid catalyst, such as p-toluenesulfonic acid, is often employed to increase the reaction rate.[4] A polymerization inhibitor is also crucial to prevent the premature polymerization of the methacrylate groups under the heat required for esterification.[4][5]

Polymerization Behavior and Protocols

GTMA's high reactivity in free-radical polymerization makes it an exceptional crosslinking agent.[1] When included in a polymer formulation, its three methacrylate groups can participate in different growing polymer chains, effectively creating covalent bonds that link the chains together into a three-dimensional network.

Mechanism of Network Formation

The polymerization process is characterized by the rapid formation of a highly crosslinked network and can be described by three key events:[1]

-

Initial Polymerization: In the early stages, free-radical initiation (e.g., by a photoinitiator exposed to UV light) leads to the formation of linear or lightly branched polymer chains.

-

Gelation: As the reaction proceeds, the interconnectedness of the growing chains increases dramatically. The "gel point" is reached when an insoluble, crosslinked polymer network forms, which is swollen with the remaining unreacted monomer.

-

Vitrification: With increasing monomer consumption and crosslink density, the glass transition temperature (Tg) of the system rises. When the Tg approaches the curing temperature, molecular mobility is severely restricted, and the system transitions into a glassy state, which may slow the final conversion rate.

Experimental Protocol: UV Photopolymerization of a GTMA-based Resin

This protocol describes a general procedure for the UV-induced polymerization of a resin containing GTMA. The causality behind the choice of components is critical: GTMA is the crosslinker for network integrity, a base monomer (like glycerol dimethacrylate) provides the bulk of the polymer, and a photoinitiator is essential to absorb UV light and generate the initial radicals that start the polymerization.

Materials:

-

Glyceryl trimethacrylate (GTMA)

-

Glycerol dimethacrylate (GDMA) or other suitable base monomer[6]

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

UV curing system (365 nm)

-

Mixing vessel, silicone mold

Procedure:

-

Formulation Preparation: In a light-protected vessel, prepare the monomer mixture. For example, a mixture of 70% GDMA and 30% GTMA by weight. The ratio can be varied to control the crosslink density and resulting mechanical properties.

-

Initiator Addition: Add the photoinitiator to the monomer mixture at a concentration of 0.5-2.0% by weight. Ensure complete dissolution by gentle stirring in the dark. Rationale: The initiator concentration must be sufficient to generate an adequate radical flux upon UV exposure but not so high as to cause excessive light absorption at the surface, which would prevent deep curing.

-

Molding: Pour the liquid resin into a silicone mold of the desired geometry.

-

UV Curing (Initiation & Propagation): Place the mold in a UV curing chamber. Expose the resin to UV light (e.g., 365 nm at an intensity of 10-50 mW/cm²). The exposure time will vary from seconds to minutes depending on the initiator concentration, sample thickness, and light intensity. Rationale: UV photons cleave the initiator molecules into highly reactive radicals, which then attack the vinyl groups of the methacrylate monomers, initiating the chain polymerization and crosslinking process.

-

Post-Curing: After the initial UV exposure, the material may be post-cured at an elevated temperature (e.g., 80-100°C) for several hours. Rationale: Post-curing provides thermal energy to increase polymer chain mobility, allowing unreacted monomers trapped in the vitrified network to react, thereby increasing the final monomer conversion and enhancing the mechanical properties and biocompatibility.

-

Characterization: The resulting crosslinked polymer can be characterized for its mechanical properties (tensile strength, modulus), thermal properties (Tg via DSC), and degree of conversion (via FTIR by monitoring the disappearance of the C=C peak at ~1635 cm⁻¹).

Caption: Workflow for UV photopolymerization of a GTMA resin.

Applications in Research and Development

The versatility of GTMA makes it a key component in numerous advanced materials.

Dental Materials and Restoratives

Methacrylate-based polymers are foundational to modern dentistry.[7] GTMA, along with other dimethacrylate and trimethacrylate monomers, is used as a crosslinking agent in dental composites, adhesives, and sealants.[1][7] Its function is to enhance the mechanical strength and durability of the restorative material, ensuring it can withstand the forces of mastication. The degree of monomer conversion during curing is a critical factor, as unreacted monomers can leach out and potentially cause cytotoxic effects.[1]

Drug Delivery Systems

The highly crosslinked hydrogels that can be formed using GTMA are being explored for controlled drug delivery applications.[1] The crosslink density, which can be tuned by adjusting the GTMA concentration, directly influences the mesh size of the polymer network. This, in turn, governs the diffusion rate of an encapsulated therapeutic agent, allowing for tunable and sustained release kinetics.[8] While not as common as glycerol dimethacrylate in some studies, the principles of using crosslinkers to create esterase-responsive or biodegradable networks for targeted drug release are directly applicable.[8][9]

Advanced Coatings, Inks, and Smart Materials

GTMA is a valuable component in UV-curable coatings and inks due to the rapid and energy-efficient curing process it enables.[1] These formulations are used for high-performance coatings on wood, plastic, and paper.[1][10] Furthermore, polymers derived from GTMA have been shown to possess unique functionalities. Recent studies have demonstrated that GTMA-based polymers can exhibit inherent, broad-spectrum antimicrobial activity without the need for leaching biocides, making them attractive for coatings in sterile environments.[1] When copolymerized with other monomers, GTMA can also contribute to the development of "smart materials," such as those with thermoresponsive shape-memory behavior.[1]

Safety and Toxicological Profile

Hazard Identification: According to the Globally Harmonized System (GHS), glyceryl trimethacrylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Handling and Storage: Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling GTMA. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling vapors.[11] The monomer is often supplied with an inhibitor like MEHQ to prevent spontaneous polymerization and should be stored refrigerated and protected from light and heat.

Biocompatibility and Cytotoxicity: The biocompatibility of GTMA-derived materials is an active area of research.[1] For biomedical applications like dental restoratives and drug delivery systems, this is a critical parameter. The primary toxicological concern with methacrylate-based materials is often the cytotoxicity caused by the leaching of unreacted monomers from the polymer network.[1] Therefore, achieving a high degree of monomer conversion during polymerization is paramount to minimizing potential adverse biological effects and ensuring the safety of the final material.[1]

References

-

Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Glycerol 1,3-dimethacrylate | C11H16O5 | CID 74594 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Scheme 1. Glycerol trimethacrylate (GlycM) synthesis. | Download Scientific Diagram - ResearchGate . ResearchGate. Available from: [Link]

-

(a) A see and treat micelles nano-drug delivery crosslinked by glycerol... - ResearchGate . ResearchGate. Available from: [Link]

-

Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

(PDF) Methacrylates in dental restorative materials - ResearchGate . ResearchGate. Available from: [Link]

- US20170335043A1 - Triacrylate compounds and methods for producing the same, and compositions - Google Patents. Google Patents.

- CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate - Google Patents. Google Patents.

-

Safety Data Sheet: Glyceryl propoxy triacrylate - Carl ROTH . Carl ROTH. Available from: [Link]

Sources

- 1. Glyceryl Trimethacrylate|CAS 7401-88-9|RUO [benchchem.com]

- 2. Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GLYCERYL TRIMETHACRYLATE | 7401-88-9 [chemicalbook.com]

- 4. CN102557935A - Preparation method of 1, 2, 3-glycerin triacrylate - Google Patents [patents.google.com]

- 5. US20170335043A1 - Triacrylate compounds and methods for producing the same, and compositions - Google Patents [patents.google.com]

- 6. Glycerol 1,3-dimethacrylate | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arkema.com [arkema.com]

- 11. carlroth.com [carlroth.com]

Introduction: The Role and Properties of Glyceryl Trimethacrylate

An In-depth Technical Guide to the Synthesis and Purification of Glyceryl Trimethacrylate

Glyceryl trimethacrylate (GTM), CAS 7401-88-9, is a trifunctional methacrylic ester monomer that is a cornerstone in the development of advanced polymer networks.[1] Its molecular structure, featuring a central glycerol backbone with three reactive methacrylate groups, makes it an exceptionally effective crosslinking agent.[1] This high reactivity in free-radical polymerization allows for the rapid and efficient formation of densely crosslinked, durable polymer matrices when exposed to thermal or light-based initiation.[1]

The applications of GTM are extensive and leverage its unique properties. It is a critical component in photocurable coatings and inks, enabling energy-efficient UV or visible light curing processes.[1] In the biomedical field, its biocompatibility and tunable properties are exploited in drug delivery systems and as a crosslinker to enhance the mechanical strength of polymeric scaffolds.[1][2] Notably, polymers derived from GTM have been shown to exhibit inherent, broad-spectrum antimicrobial and antifungal properties without the need for leaching biocides.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of glyceryl trimethacrylate for researchers, scientists, and professionals in drug development and material science.

Table 1: Physicochemical Properties of Glyceryl Trimethacrylate

| Property | Value | Source |

| CAS Number | 7401-88-9 | [3] |

| Molecular Formula | C₁₅H₂₀O₆ | [3] |

| Molecular Weight | 296.31 g/mol | [3] |

| Appearance | Colorless to Light Yellow Liquid | |

| Boiling Point | 150°C at 0.1 mm Hg | [4] |

| Density | 1.09 g/mL | [4] |

| IUPAC Name | 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | [3] |

Part 1: Synthesis of Glyceryl Trimethacrylate

The synthesis of GTM is primarily achieved through the direct esterification of glycerol with methacrylic acid. This is an equilibrium-controlled reaction, and achieving a high yield of the desired tri-ester requires careful control of reaction conditions to favor product formation.

Core Methodology: Direct Esterification

The most prevalent synthesis route involves the direct reaction between the three hydroxyl groups of the glycerol backbone and the carboxyl groups of three methacrylic acid molecules.[1]

Reaction: Glycerol + 3 Methacrylic Acid ⇌ Glyceryl Trimethacrylate + 3 H₂O

The core challenge of this synthesis is the reversible nature of esterification. To achieve high conversion rates, the water produced as a by-product must be continuously removed from the reaction mixture, thereby shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[1]

Caption: Direct Esterification of Glycerol with Methacrylic Acid.

Causality of Experimental Choices

The yield and purity of the final GTM product are critically dependent on several reaction parameters. Understanding these factors is key to optimizing the synthesis.

-

Reactant Molar Ratio: An excess of methacrylic acid is employed to drive the reaction towards the fully esterified product. For analogous syntheses, such as trimethylolpropane triacrylate (TMPTA), increasing the acid-to-alcohol molar ratio from a stoichiometric 3:1 to 6:1 has been shown to significantly improve both the yield and the conversion of hydroxyl groups.[1] A similar principle applies to GTM synthesis.

-

Temperature: Elevating the reaction temperature increases the rate of esterification. However, excessively high temperatures (>120°C) can trigger the premature and undesirable polymerization of the methacrylate functional groups.[1] It can also lead to the degradation of certain catalysts, particularly ion-exchange resins.[1]

-

Catalyst Selection and Loading: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective. Heterogeneous catalysts, such as acidic ion-exchange resins, are also used and offer the advantage of easier removal from the reaction mixture post-synthesis.[5] The catalyst loading must be optimized; sufficient loading ensures a practical reaction rate, while excessive amounts can promote side reactions. A loading of 10% w/w has been found effective in similar systems.[1]

-

Water Removal: This is arguably the most critical factor for achieving high yields. Techniques include azeotropic distillation with a suitable solvent (e.g., toluene or cyclohexane) using a Dean-Stark apparatus, or bubbling dry air or nitrogen through the reaction mixture to carry away the water vapor.[1]

-

Polymerization Inhibitor: To prevent the premature polymerization of the methacrylate groups at elevated temperatures, an inhibitor such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) is essential.

Alternative Synthesis Route

An alternative laboratory-scale synthesis can be performed starting from glycerol 1,3-dimethacrylate. In this method, the remaining free hydroxyl group is esterified. One documented procedure involves using sodium hydride to deprotonate the alcohol, followed by reaction with an acylating agent, although specific details for large-scale application are limited.[6]

Part 2: Purification of Glyceryl Trimethacrylate

The crude product from the synthesis contains a mixture of the desired GTM, unreacted starting materials (glycerol, methacrylic acid), partially reacted intermediates (glycerol mono- and di-methacrylate), the catalyst, and the polymerization inhibitor. A multi-step purification process is required to isolate GTM with high purity.

Caption: A typical multi-step purification workflow for GTM.

Step-by-Step Purification Protocol

This protocol is a self-validating system, where the success of each step is critical for the efficiency of the next.

-

Catalyst Neutralization and Removal:

-

Rationale: The acidic catalyst must be neutralized to prevent ester hydrolysis during subsequent aqueous washing steps.

-

Procedure: After cooling the reaction mixture, it is diluted with an organic solvent like ethyl acetate or dichloromethane to reduce viscosity. The solution is then washed with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is no longer acidic.[5] This converts the acid catalyst and excess methacrylic acid into their respective sodium salts, which are water-soluble.

-

Validation: Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.

-

-

Aqueous Washing:

-

Rationale: To remove the water-soluble salts formed during neutralization, as well as any unreacted glycerol.

-

Procedure: The organic layer is washed several times with deionized water or a saturated sodium chloride solution (brine). Brine is often used in the final wash to help break up emulsions and reduce the solubility of the organic product in the aqueous phase.

-

Validation: The aqueous washes should be clear and have a neutral pH.

-

-

Drying and Solvent Removal:

-

Rationale: To remove residual water from the organic phase before distillation, as water can interfere with the process.

-

Procedure: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by gravity or vacuum filtration. The solvent is subsequently removed under reduced pressure using a rotary evaporator.

-

Validation: The organic solution should be clear and free of any visible water droplets after drying.

-

-

High-Vacuum Distillation:

-

Rationale: This is the final and most critical step for obtaining high-purity GTM. GTM has a high boiling point, making vacuum distillation necessary to prevent thermal degradation and polymerization.[4][7]

-

Procedure: The crude, solvent-free product is distilled under high vacuum (e.g., <1 mmHg). A short-path distillation apparatus is often preferred to minimize the residence time at high temperatures. Any remaining volatile impurities will distill first, followed by the pure GTM product. The less volatile mono- and di-esters will remain in the distillation flask.

-

Validation: The purity of the collected fractions should be monitored using analytical techniques like FTIR, NMR, or HPLC.

-

Part 3: Characterization and Purity Assessment

Confirming the identity and purity of the synthesized GTM is essential. A combination of spectroscopic and chromatographic techniques provides a comprehensive analysis.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for confirming the functional groups present in the molecule.[8] The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from glycerol and the appearance of strong ester carbonyl (C=O) and methacrylate (C=C) peaks are key indicators of a successful reaction.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are the definitive methods for confirming the GTM structure.[10] Quantitative NMR (qNMR) can be used to determine purity with high accuracy.

Table 2: Key Analytical Signatures for GTM Verification

| Technique | Signature / Peak (Wavenumber or Shift) | Assignment |

| FTIR | ~1720 cm⁻¹ | C=O stretch of the ester group[9] |

| ~1637 cm⁻¹ | C=C stretch of the methacrylate group[8] | |

| ~1160 cm⁻¹ | C-O-C stretch of the ester linkage[8] | |

| ¹H NMR | Multiplets corresponding to glycerol backbone protons | -CH₂- and -CH- groups |

| Singlets corresponding to vinyl protons | =CH₂ | |

| Singlet corresponding to methyl protons | -CH₃ | |

| ¹³C NMR | Signals for carbonyl carbons | C=O |

| Signals for vinyl carbons | C=C | |

| Signals for glycerol backbone carbons | -CH₂-O- and -CH-O- |

Part 4: Safety, Storage, and Handling

Glyceryl trimethacrylate requires careful handling due to its potential hazards and reactivity.

-

Hazards: GTM is classified as a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

-

Storage: To prevent spontaneous polymerization, GTM is typically supplied with a polymerization inhibitor like MEHQ. It should be stored in a cool, dark place, often under refrigeration (0-10°C), and protected from heat and light, which can initiate polymerization.

References

-

National Center for Biotechnology Information. (n.d.). Glycerol trimethacrylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Glycerol trimethacrylate (GlycM) synthesis. [Image]. Retrieved from [Link]

-

MDPI. (2024). Influence of Coffee Oil Epoxide as a Bio-Based Plasticizer on the Thermal, Mechanical, and Barrier Performance of PHBV/Natural Rubber Blends. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. Retrieved from [Link]

- Google Patents. (1988). US4755262A - Method for purification of glycidyl acrylate or glycidyl methacrylate.

-

ResearchGate. (n.d.). ¹H NMR spectra and FTIR of glycerol (a,d), acryloyl chloride (b,d) and.... [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. PMC. Retrieved from [Link]

- Google Patents. (1995). US5380884A - Method for producing glycidyl methacrylate.

-

ResearchGate. (2018). (PDF) Synthesis and characterization of methyl methacrylate - glycerol hydrogels by polymerization in acid medium. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Characterization of Glycidyl Methacrylate Polymers Containing Tris(trimethylsilyl)methyl Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) A see and treat micelles nano-drug delivery crosslinked by glycerol.... [Image]. Retrieved from [Link]

-

Beijing University of Chemical Technology. (n.d.). THE PRODUCTION OF GLYCIDYL METHACRYLATE. Retrieved from [Link]

- Google Patents. (2006). CN1886395A - Method for producing glycerol carbonate methacrylate.

-

National Center for Biotechnology Information. (2022). Transesterification of Glycerol to Glycerol Carbonate over Mg-Zr Composite Oxide Prepared by Hydrothermal Process. PMC. Retrieved from [Link]

- Google Patents. (2005). CN1569823A - Method for preparing glycidyl methacrylate.

-

MDPI. (2024). Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) FTIR spectra of raw CHT, GMA, and CHT-methacrylate and (b) FTIR.... [Image]. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synthesis of glycerol 1,2-carbonate by transesterification of glycerol with dimethyl carbonate using triethylamine as a facile separable homogeneous catalyst. Green Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Glycidyl Methacrylate Polymers Containing Tris(trimethylsilyl)methyl Groups. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Retrieved from [Link]

Sources

- 1. Glyceryl Trimethacrylate|CAS 7401-88-9|RUO [benchchem.com]

- 2. Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GLYCERYL TRIMETHACRYLATE | 7401-88-9 [chemicalbook.com]

- 5. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]

- 6. GLYCERYL TRIMETHACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. US4755262A - Method for purification of glycidyl acrylate or glycidyl methacrylate - Google Patents [patents.google.com]

- 8. Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Glyceryl trimethacrylate CAS number 7401-88-9

An In-Depth Technical Guide to Glyceryl Trimethacrylate (CAS 7401-88-9)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Glyceryl Trimethacrylate (GTMA). We will delve into its core chemical properties, synthesis, polymerization behavior, and diverse applications, with a focus on the scientific principles that underpin its utility in advanced material science.

Introduction: The Versatility of a Trifunctional Monomer

Glyceryl trimethacrylate (GTMA), identified by CAS number 7401-88-9, is a key trifunctional methacrylic ester monomer that serves as a critical building block for a wide array of advanced polymers.[1] Its molecular structure is centered around a glycerol backbone, with each of the three hydroxyl groups esterified with methacrylic acid. This trifunctional nature is the primary determinant of its behavior, making it an exceptionally effective crosslinking agent.[1] When incorporated into a polymer matrix, GTMA's three reactive methacrylate groups can participate in polymerization, forming covalent bonds that link multiple polymer chains together. This results in a densely crosslinked, three-dimensional network, a characteristic that imparts significant enhancements to the mechanical, thermal, and chemical properties of the final material.

The high reactivity of its methacrylate groups in free-radical polymerization allows for rapid and efficient curing processes, particularly in photopolymerization systems initiated by UV or visible light.[1] This has led to its widespread adoption in industries ranging from dental composites and coatings to advanced applications in drug delivery and 3D printing.[2][3] Furthermore, the use of glycerol as a primary feedstock, a major and inexpensive byproduct of the biodiesel industry, positions GTMA as a valuable monomer from a sustainable and green chemistry perspective.

Chemical Structure of Glyceryl Trimethacrylate

Caption: Chemical Structure of Glyceryl Trimethacrylate (GTMA).

Core Chemical and Physical Properties

A thorough understanding of GTMA's properties is essential for optimizing its use in various formulations and polymerization processes. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 7401-88-9 | [4] |

| Molecular Formula | C₁₅H₂₀O₆ | [4] |

| Molecular Weight | 296.31 g/mol | [4] |

| IUPAC Name | 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | [4] |

| Synonyms | Glycerol trimethacrylate, Methacrylic acid, triester with glycerol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 1.09 g/mL | [5][7] |

| Boiling Point | 150 °C at 0.1 mm Hg | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [6] |

Synthesis and Manufacturing Insights

The synthesis of GTMA is typically achieved through the esterification of glycerol with methacrylic acid or via transesterification with an alkyl methacrylate (e.g., methyl methacrylate). A generalized workflow for this process highlights the key stages involved.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of GTMA.[8][9]

This process is advantageous as it utilizes glycerol, a readily available and renewable feedstock.[1] However, careful control of reaction conditions is critical to maximize the yield of the trifunctional ester and minimize the formation of mono- and di-substituted glycerol methacrylates. The addition of a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), during purification and for storage is standard practice to prevent premature self-polymerization.[3]

Polymerization and Crosslinking Mechanism

GTMA's primary function is to act as a crosslinking agent. Its high reactivity stems from the three carbon-carbon double bonds of the methacrylate groups, which are susceptible to free-radical polymerization.

Mechanism of Action

Upon initiation by an energy source (e.g., UV light in the presence of a photoinitiator) or a chemical initiator, a free radical is generated. This radical attacks one of the double bonds in a GTMA molecule, creating a new radical center. This new radical can then propagate by reacting with other monomer units (either other GTMA molecules or monofunctional monomers in the formulation). Because each GTMA molecule possesses three reactive sites, it can connect three different growing polymer chains, effectively creating a junction point. As the reaction proceeds, a dense, three-dimensional covalent network is formed.

Visualizing the Crosslinking Role of GTMA

Caption: GTMA (hexagon) acts as a junction, linking multiple polymer chains (circles).

The resulting network structure leads to:

-

High Crosslink Density: This imparts rigidity, high hardness, and a high glass transition temperature (Tg).

-

Chemical Resistance: The tightly-knit structure limits the penetration of solvents, resulting in excellent chemical resistance and low swelling behavior.

-

Mechanical Strength: The covalent network significantly enhances properties like modulus and tensile strength.

While highly effective, the rapid polymerization of trifunctional monomers can be difficult to control, leading to early gelation. For applications requiring more defined polymer architectures, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can be employed to mediate the reaction and produce well-defined branched or hyperbranched polymers.

Key Applications in Drug Development and Research

GTMA's tunable properties and biocompatibility make it a valuable component in various biomedical and research applications.

Hydrogels for Drug Delivery and Tissue Engineering

GTMA is frequently used as a crosslinking agent in the formulation of hydrogels. Hydrogels are water-swollen polymer networks that can be designed to be biocompatible and biodegradable, making them ideal for biomedical applications. By incorporating GTMA into a hydrogel formulation (e.g., with hydrophilic monomers like 2-hydroxyethyl methacrylate, HEMA), researchers can precisely control the mechanical strength, stability, and swelling ratio of the gel. A higher concentration of GTMA leads to a tighter network, which reduces the swelling capacity and slows the diffusion rate of an encapsulated drug, thereby enabling controlled, sustained release. These mechanically robust hydrogels also serve as excellent scaffolds for tissue engineering.

This protocol describes a general method for preparing a GTMA-crosslinked hydrogel film. Note: This is a representative workflow. Specific concentrations and parameters must be optimized for the desired application.

-

Monomer Solution Preparation:

-

In a light-protected vessel (e.g., an amber vial), combine the primary hydrophilic monomer (e.g., 80 mol% HEMA) and the GTMA crosslinker (e.g., 1-5 mol%).

-

Add a suitable photoinitiator (e.g., 0.5 mol% of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO) to the monomer mixture.

-

If a therapeutic agent is to be loaded, dissolve or suspend it in the monomer solution at the desired concentration.

-

Mix thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator is completely dissolved. Protect from light.

-

-

Molding and Degassing:

-

Prepare a mold for the hydrogel (e.g., two glass plates separated by a Teflon spacer of desired thickness).

-

Carefully inject the monomer solution into the mold using a syringe, avoiding the introduction of air bubbles.

-

(Optional but recommended) Place the filled mold in a vacuum chamber for 5-10 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization.

-

-

Photopolymerization (Curing):

-

Place the mold under a UV lamp (e.g., 365 nm wavelength) with a defined intensity.

-

Irradiate for a predetermined time (e.g., 5-15 minutes) to ensure complete polymerization. The optimal time depends on the initiator concentration, light intensity, and sample thickness.

-

-

Post-Curing and Purification:

-

Carefully disassemble the mold to retrieve the crosslinked hydrogel film.

-

To remove any unreacted monomers and initiator, immerse the hydrogel in a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS).

-

Wash the hydrogel for 24-48 hours, replacing the solvent periodically.

-

-

Characterization:

-

The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (tensile strength, modulus), drug release profile, and biocompatibility.

-

Dental Materials

Methacrylate-based polymers are the foundation of modern restorative dentistry.[10] GTMA and related multifunctional methacrylates like glycerol dimethacrylate (GDMA) are crucial components in dental composites and adhesives.[3][11] Their role is to enhance the mechanical strength, durability, and dimensional stability of the restoration.[3] In dental composites, GTMA crosslinks the polymer matrix around the inorganic filler particles, reducing polymerization shrinkage and improving wear resistance.[12] It has also been investigated as an effective primer for dentin surfaces, improving the bond strength of composite fillings and preventing the formation of contraction gaps.[12]

Photocurable Resins and 3D Printing

The rapid curing characteristics of GTMA make it ideal for photopolymerization-based applications like coatings, inks, and 3D printing.[1][13] In UV-curable coatings, it provides excellent hardness, abrasion resistance, and chemical resistance.[13] In the field of additive manufacturing, GTMA is used in resin formulations for technologies like stereolithography (SLA) and digital light processing (DLP).[9] It acts as a crosslinker to ensure that the printed object has the required mechanical integrity and resolution.[9]

Caption: Key stages in a typical photopolymerization process involving GTMA.

Advanced Functional Polymers

Recent research has demonstrated that polymers derived from GTMA can possess inherent, broad-spectrum antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus without the need for leaching biocides.[1] This opens up possibilities for creating self-sterilizing surfaces for medical devices and food packaging.[14] Additionally, when copolymerized with other biobased monomers, GTMA can contribute to the development of smart materials, including those with thermoresponsive shape-memory behavior, which can switch between a temporary and permanent shape upon thermal stimulation.[1]

Safety and Handling

As with all reactive monomers, proper handling of Glyceryl Trimethacrylate is essential to ensure laboratory safety. It is classified as an irritant.

| Hazard Type | GHS Classification and Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation (Category 2) | [4] |

| Eye Irritation | H319: Causes serious eye irritation (Category 2) | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation (STOT SE 3) | [4] |

| Sensitization | May cause an allergic skin reaction. | [15] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[16]

-

Storage: Store in a cool, dark, well-ventilated place away from heat, sources of ignition, and direct sunlight. Ensure the container is tightly sealed and contains a polymerization inhibitor.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in an appropriate container for disposal.[16] Avoid letting it enter drains.[16]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

Glyceryl trimethacrylate is a highly versatile and powerful trifunctional monomer. Its ability to form densely crosslinked networks upon polymerization makes it an indispensable tool for enhancing the mechanical, thermal, and chemical properties of a wide range of materials. From robust dental composites and durable coatings to advanced hydrogels for drug delivery and functional 3D-printed objects, the applications of GTMA are extensive and continue to grow. Its foundation on a renewable glycerol backbone further enhances its appeal in an era of increasing focus on sustainable chemistry. For researchers and developers, a firm grasp of GTMA's properties and polymerization behavior is key to unlocking its full potential in creating next-generation materials.

References

- Google Patents. (n.d.). CN101704745B - Trimethylolpropane triacrylate and preparation method thereof.

-

Wikipedia. (n.d.). Trimethylolpropane triacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65442, Glyceryl methacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81892, Glycerol trimethacrylate. Retrieved from [Link]

-

Trujillo-Vargas, L., et al. (n.d.). Synthesis and characterization of methyl methacrylate - glycerol hydrogels by polymerization in acid medium. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2021019305A1 - Method of making glycerol carbonate (meth)acrylate and curable compositions based thereon.

-

Uv Curable Acrylate. (n.d.). Glycerol Propoxylate Triacrylate Manufacturer & Supplier. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Glycerol trimethacrylate (GlycM) synthesis. Retrieved from [Link]

-

Riverland Trading. (n.d.). Propoxylated Glycerol Triacrylate Supplier | 52408-84-1. Retrieved from [Link]

-

MDPI. (2024, March 21). Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. Retrieved from [Link]

-

Chigira, H., et al. (1989). Efficacy of glyceryl methacrylate as a dentin primer. Dental Materials Journal, 8(2), 194-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, March 21). Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Glyceryl propoxy triacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) A see and treat micelles nano-drug delivery crosslinked by glycerol.... Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Methacrylates in dental restorative materials. Retrieved from [Link]

-

DDSPIER. (2020, May 12). Methacrylates in dental restorative materials. Retrieved from [Link]

-

National Institute of Technology and Evaluation (NITE). (n.d.). 7401-88-9 / 2-958. Retrieved from [Link]

Sources

- 1. Glyceryl Trimethacrylate|CAS 7401-88-9|RUO [benchchem.com]

- 2. Trimethylolpropane triacrylate - Wikipedia [en.wikipedia.org]

- 3. 甘油二甲基丙烯酸酯,异构体混合物 technical grade, 85%, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GLYCERYL TRIMETHACRYLATE | 7401-88-9 [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. AB123068 | CAS 7401-88-9 – abcr Gute Chemie [abcr.com]

- 8. CN101704745B - Trimethylolpropane triacrylate and preparation method thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ddspier.com [ddspier.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of glyceryl methacrylate as a dentin primer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycerol Propoxylate Triacrylate Manufacturer & Supplier | Uv Curable Acrylate [chemicalbull.com]

- 14. Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkema.com [arkema.com]

- 16. carlroth.com [carlroth.com]

Glyceryl trimethacrylate molecular weight and formula

An In-Depth Technical Guide to Glyceryl Trimethacrylate for Advanced Polymer Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of glyceryl trimethacrylate (GTM), a trifunctional monomer critical to the development of advanced crosslinked polymers. We will move beyond basic data to explore the causal relationships behind its synthesis, polymerization behavior, and application-specific performance, ensuring a deep, actionable understanding for laboratory and development settings.

Core Molecular and Physicochemical Profile

Glyceryl trimethacrylate, systematically named 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate, is the triester of glycerol and methacrylic acid.[1] Its structure features a central propane-1,2,3-triyl backbone with three pendant methacrylate groups. This trifunctionality is the cornerstone of its utility as a potent crosslinking agent.

The fundamental properties of glyceryl trimethacrylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₆ | [1][2] |

| Molecular Weight | 296.31 g/mol | [1][3] |

| CAS Number | 7401-88-9 | [2][3] |

| Appearance | Colorless to Light Yellow Liquid | [4] |

| Density | 1.09 g/cm³ | [5][6] |

| Boiling Point | 329.2°C at 760 mmHg | [5] |

| Flash Point | 138.6°C | [4][5] |

| IUPAC Name | 2,3-bis(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate | [1] |

Synthesis Pathway: Direct Esterification

The predominant method for synthesizing glyceryl trimethacrylate is the direct esterification of glycerol with methacrylic acid.[3] This reaction is a well-understood equilibrium process, and driving it to completion to favor the desired tri-ester product is the primary challenge.

The causality behind the standard protocol is rooted in Le Chatelier's principle. The reaction produces water as a byproduct; continuous removal of this water is essential to shift the equilibrium towards the formation of glyceryl trimethacrylate. This is typically achieved through azeotropic distillation. An acid catalyst (e.g., p-toluenesulfonic acid) is employed to protonate the carbonyl oxygen of the methacrylic acid, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydroxyl groups of glycerol.

Experimental Workflow: Synthesis via Esterification

Caption: Workflow for glyceryl trimethacrylate synthesis.

Protocol: Laboratory-Scale Synthesis

-

Vessel Preparation: Equip a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.

-

Reagent Charging: Charge the flask with glycerol (1.0 eq), methacrylic acid (3.1-3.3 eq), a polymerization inhibitor like monomethyl ether hydroquinone (MEHQ), and an acid catalyst such as p-toluenesulfonic acid. Add toluene as the azeotropic solvent.

-

Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium forward. Monitor the reaction progress by quantifying the water collected.

-

Neutralization & Workup: Once the theoretical amount of water is collected, cool the reaction mixture. Wash the organic solution with aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Verification: The structure of the final product should be confirmed via ¹H-NMR and IR spectroscopy. Purity can be assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Polymerization Dynamics and Network Formation

Glyceryl trimethacrylate is a trifunctional monomer, meaning each molecule contains three polymerizable methacrylate groups. This structural feature dictates its behavior during polymerization, making it an exceptionally effective crosslinking agent.[3]

Free-Radical Polymerization

The most common method for polymerizing GTM-containing systems is free-radical polymerization, which can be initiated thermally or photochemically.[3] The process follows the classic stages of initiation, propagation, and termination. However, the trifunctional nature of GTM introduces a critical phenomenon known as the gel effect (or autoacceleration).

-

Causality of the Gel Effect: As polymerization begins, polymer chains form and the viscosity of the system increases. The growing, bulky polymer radicals become diffusion-limited. While small monomer molecules can still diffuse to the active radical sites to continue propagation, the large polymer radicals can no longer easily diffuse to meet and terminate each other. This drastic decrease in the rate of termination leads to a rapid increase in the overall polymerization rate, heat generation, and the swift formation of a crosslinked polymer network, or gel.[3]

Caption: Free-radical polymerization and crosslinking of GTM.

Applications in Research and Drug Development

The ability of glyceryl trimethacrylate to form robust, highly crosslinked networks makes it invaluable in several high-technology fields.

Controlled Drug Delivery Systems

Polymers derived from glyceryl methacrylate are being extensively researched as carriers for controlled drug release.[7] The crosslinked polymer network acts as a stable, insoluble matrix that can encapsulate therapeutic agents.

-

Mechanism of Action: Drug release is governed by diffusion through the polymer matrix. The degree of crosslinking, controlled by the concentration of GTM in the initial formulation, is a critical parameter. Higher crosslink density results in a tighter polymer network, smaller mesh size, and consequently, a slower rate of drug diffusion and release.[8] This allows for the precise tuning of release kinetics.

-

pH-Responsive Release: In one study, nanoparticles fabricated from cross-linked carboxyl poly(glycerol methacrylate) were used to encapsulate the anticancer drug doxorubicin.[7] These nanoparticles demonstrated enhanced stability at neutral pH and an accelerated release rate in the acidic microenvironment characteristic of tumor tissues, showcasing their potential for targeted cancer therapy.[7][8]

Biocompatible Hydrogels and Scaffolds

Methacrylate-based polymers, including those crosslinked with GTM, are widely used in biomedical applications due to their excellent biocompatibility.[9] When copolymerized with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA), GTM helps form hydrogels—water-swollen polymer networks that mimic the properties of living tissue.[9] These materials are foundational for:

-

Tissue Engineering: Serving as scaffolds that support cell adhesion, proliferation, and tissue regeneration.

-

Soft Contact Lenses: Providing structural integrity and maintaining hydration.

-

Dental Composites: Offering high mechanical strength and durability as a crosslinking agent in dental resins.[10]

Advanced Coatings and Resins

The high reactivity of GTM in photopolymerization makes it a key component in UV-curable coatings, inks, and adhesives.[3] This technology enables rapid, energy-efficient curing to produce durable, chemically resistant polymer networks.[3] In contrast to monomers like trimethylolpropane triacrylate (TMPTA), which can exhibit high curing shrinkage leading to stress and cracks, derivatives of glycerol are explored to mitigate these issues.[11]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, glyceryl trimethacrylate is an irritant.[1][4]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Standard laboratory personal protective equipment, including gloves and eye protection, should be worn.[4] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4]

-

Storage: The monomer is sensitive to heat and light and should be stored under refrigeration (0-10°C).[4] It is typically supplied with an inhibitor (e.g., MEHQ) to prevent premature polymerization during storage.

Conclusion

Glyceryl trimethacrylate is more than just a chemical with a defined molecular weight and formula; it is a versatile molecular tool. Its trifunctional nature is the direct cause of its efficacy as a crosslinking agent, enabling the formation of precisely controlled polymer networks. For scientists in drug development and materials research, understanding the principles of its synthesis and polymerization is key to harnessing its full potential in creating next-generation drug delivery vehicles, biocompatible materials, and high-performance polymers.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81892, Glycerol trimethacrylate. Retrieved from [Link]

-

Patsnap (2024). Glycidyl Methacrylate: Synthesis, Properties, and Applications. Retrieved from [Link]

-

Li, N., Li, J., Wang, Y., & Chen, L. (2012). Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin. European Journal of Pharmaceutical Sciences, 47(4), 735-742. Retrieved from [Link]

-

LookChem (n.d.). Glyceryl trimethacrylate. Retrieved from [Link]

-

Weicheng Advanced Material (n.d.). Production technology & application of glycidyl methacrylate. Retrieved from [Link]

-

Wood, D. K., Went, M. J., & Peppas, N. A. (2014). Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics. Acta Biomaterialia, 10(4), 1544-1553. Retrieved from [Link]

-

PubMed Central (n.d.). Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics. Retrieved from [Link]

-

ACS Publications (2011). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. Macromolecules. Retrieved from [Link]

-

Ataman Kimya (n.d.). GMA (GLYCIDYL METHACRYLATE). Retrieved from [Link]

-

Weicheng Advanced Material (n.d.). Production technology & application of glycidyl methacrylate. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 1. Glycerol trimethacrylate (GlycM) synthesis. Retrieved from [Link]

-

PubChemLite (n.d.). Glycerol trimethacrylate (C15H20O6). Retrieved from [Link]

-

ResearchGate (2012). Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin. Retrieved from [Link]

-

DergiPark (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry. Retrieved from [Link]

- Google Patents (2017). US20170335043A1 - Triacrylate compounds and methods for producing the same, and compositions.

Sources

- 1. Glycerol trimethacrylate | C15H20O6 | CID 81892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GLYCERYL TRIMETHACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. Glyceryl Trimethacrylate|CAS 7401-88-9|RUO [benchchem.com]

- 4. Glycerol Trimethacrylate | 7401-88-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Glyceryl trimethacrylate|lookchem [lookchem.com]

- 6. GLYCERYL TRIMETHACRYLATE | 7401-88-9 [chemicalbook.com]

- 7. Synthesis of cross-linked carboxyl poly(glycerol methacrylate) and its application for the controlled release of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 11. US20170335043A1 - Triacrylate compounds and methods for producing the same, and compositions - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR) of Glyceryl trimethacrylate

An In-Depth Technical Guide to the Spectroscopic Data (NMR, IR) of Glyceryl Trimethacrylate

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of glyceryl trimethacrylate. It is intended for researchers, scientists, and drug development professionals who utilize this versatile crosslinking agent in their work. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of the spectral features that are crucial for compound verification, purity assessment, and understanding its chemical behavior.

Introduction to Glyceryl Trimethacrylate

Glyceryl trimethacrylate, also known as propane-1,2,3-triyl tris(2-methylacrylate), is a trifunctional methacrylate monomer.[1] Its structure, featuring a central glycerol backbone with three methacrylate ester groups, allows for the formation of highly crosslinked polymer networks. This property makes it a valuable component in the formulation of dental composites, adhesives, coatings, and hydrogels for biomedical applications.[2] A thorough understanding of its spectroscopic signature is paramount for quality control and for elucidating its reaction kinetics and the structure of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For glyceryl trimethacrylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of glyceryl trimethacrylate.

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like glyceryl trimethacrylate. It is crucial to use a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4]

-

Concentration: A concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of glyceryl trimethacrylate into a clean, dry NMR tube.

-

Add approximately 0.75 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

-

-

Instrument Setup (300 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

-

Typically, 16 to 32 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time (hundreds to thousands of scans) is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of glyceryl trimethacrylate is characterized by signals corresponding to the methacrylate and glycerol backbone protons.

Figure 1. Molecular structure of glyceryl trimethacrylate with proton labeling for NMR analysis.

Table 1: ¹H NMR Data of Glyceryl Trimethacrylate in CDCl₃

| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~4.3 | m | 4H | -O-CH₂- (Glycerol backbone) |

| b | ~5.4 | m | 1H | -O-CH- (Glycerol backbone) |

| e | ~6.1 | s | 3H | =CH₂ (vinyl, cis to C=O) |

| f | ~5.6 | s | 3H | =CH₂ (vinyl, trans to C=O) |

| d | ~1.9 | s | 9H | -CH₃ (methacrylate) |

Interpretation:

-

Vinyl Protons (e, f): The two singlets at approximately 6.1 ppm and 5.6 ppm are characteristic of the terminal vinyl protons of the methacrylate groups. Their distinct chemical shifts are due to their different magnetic environments relative to the carbonyl group.

-

Glycerol Backbone Protons (a, b): The multiplet around 4.3 ppm corresponds to the four methylene protons of the glycerol backbone. The multiplet at approximately 5.4 ppm is assigned to the single methine proton of the glycerol backbone. The complexity of these multiplets arises from the spin-spin coupling between these protons.

-

Methyl Protons (d): The intense singlet at around 1.9 ppm integrates to nine protons, corresponding to the three equivalent methyl groups of the methacrylate moieties.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data of Glyceryl Trimethacrylate in CDCl₃

| Carbon Label | Chemical Shift (ppm) | Assignment |

| C=O | ~167 | Ester carbonyl |

| C(c) | ~136 | Quaternary vinyl carbon |

| CH₂(e,f) | ~126 | Methylene vinyl carbon |

| CH(b) | ~68 | Methine glycerol backbone |

| CH₂(a) | ~62 | Methylene glycerol backbone |

| CH₃(d) | ~18 | Methyl carbon |

Interpretation:

-

Carbonyl Carbon (C=O): The signal at approximately 167 ppm is characteristic of the ester carbonyl carbons.

-

Vinyl Carbons (C(c), CH₂(e,f)): The signals around 136 ppm and 126 ppm are assigned to the quaternary and methylene carbons of the vinyl groups, respectively.

-

Glycerol Backbone Carbons (CH(b), CH₂(a)): The signals at approximately 68 ppm and 62 ppm correspond to the methine and methylene carbons of the glycerol backbone.

-

Methyl Carbon (CH₃(d)): The upfield signal at around 18 ppm is attributed to the methyl carbons of the methacrylate groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of glyceryl trimethacrylate is dominated by the characteristic absorptions of the ester and methacrylate groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

Rationale for Experimental Choices:

-

ATR Crystal: A diamond ATR crystal is robust and suitable for a wide range of samples, including viscous liquids like glyceryl trimethacrylate.

-

Background Scan: A background spectrum of the clean, empty ATR crystal must be collected to subtract the absorbance of the crystal and the atmosphere (CO₂ and water vapor).

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum of the clean, dry ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of glyceryl trimethacrylate onto the center of the ATR crystal.

-

Collect the sample spectrum. A typical measurement consists of 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

-

Sources

An In-Depth Technical Guide to the Health and Safety of Glyceryl Trimethacrylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for Glyceryl Trimethacrylate (GTMA), a trifunctional methacrylic ester monomer increasingly utilized in advanced polymer synthesis for research and drug development. As a highly reactive crosslinking agent, GTMA is instrumental in the formulation of photocurable polymers, coatings, and smart materials.[1] However, its chemical reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable safety procedures.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental chemical and physical properties of Glyceryl Trimethacrylate is crucial for anticipating its behavior and implementing appropriate safety measures.

Table 1: Physicochemical Properties of Glyceryl Trimethacrylate

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₆ | [2] |

| Molecular Weight | 296.31 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| CAS Number | 7401-88-9 | [4] |

| Density | 1.1 g/cm³ at 25°C | [5] |

| Flash Point | 139 °C | [3] |

| Water Solubility | Information not readily available; likely low. | |

| log Pow (Octanol-Water Partition Coefficient) | 1.88 | [5] |

Glyceryl trimethacrylate's reactivity is primarily driven by its three methacrylate groups, which readily undergo free-radical polymerization.[4] This process can be initiated by heat, light, or contact with polymerization initiators such as peroxides.[6] The trifunctional nature of GTMA leads to the rapid formation of a densely crosslinked polymer network.[4] It is important to note that this polymerization can be exothermic and may occur spontaneously if the material is not properly inhibited and stored, leading to a potential runaway reaction.

Toxicological Profile and Hazard Identification

Glyceryl trimethacrylate presents several health hazards that necessitate careful handling. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or vapors.

Acute Toxicity

Skin and Eye Irritation

Glyceryl trimethacrylate is classified as a skin and eye irritant.[2] Direct contact with the skin can cause redness, itching, and inflammation.[6] Prolonged or repeated contact may lead to more severe irritation. The mechanism of skin irritation by acrylates is attributed to their ability to react with endogenous nucleophiles in the skin, such as amino and sulfhydryl groups of proteins, leading to cellular damage and an inflammatory response.[2][4]

Eye contact can cause serious irritation, characterized by redness, pain, and potential damage to the cornea.[6] Immediate and thorough rinsing is crucial in the event of eye exposure.

Dermal Sensitization: A Point of Contention

There is conflicting information regarding the dermal sensitization potential of Glyceryl trimethacrylate. Some safety data sheets classify it as a skin sensitizer, meaning it may cause an allergic skin reaction after repeated contact.[6] However, a risk assessment summary from the Government of Canada suggests it is not expected to be a dermal sensitizer based on a guinea pig maximization test.[1] Furthermore, studies on related glyceryl acrylates used in cosmetics did not find evidence of sensitization in human repeated insult patch tests (HRIPT).[1][6]

This discrepancy may arise from variations in the purity of the tested material, the specific test methodologies employed, or cross-reactivity with other acrylates.[5] Given the potential for sensitization, it is prudent to handle Glyceryl trimethacrylate as a potential skin sensitizer and take all necessary precautions to avoid skin contact.

Genotoxicity and Carcinogenicity

The genotoxic potential of Glyceryl trimethacrylate is not fully elucidated, with some conflicting data from in vitro and in vivo studies on related compounds. Some in vitro studies on multifunctional acrylates have shown evidence of clastogenicity (the ability to cause breaks in chromosomes).[3] However, in vivo studies, such as the micronucleus test in mice, have generally been negative for related compounds like trimethylolpropane triacrylate.[3][7] One assessment concluded that a substance compositionally similar to Glyceryl trimethacrylate is not mutagenic or clastogenic in vitro or in vivo.[1]

Regarding carcinogenicity, trimethylolpropane triacrylate is listed by IARC as Group 2B, possibly carcinogenic to humans.[6] However, chronic dermal exposure studies in mice with trimethylolpropane triacrylate did not show an increased incidence of skin or visceral tumors.[8] Due to the structural similarities, it is advisable to handle Glyceryl trimethacrylate with the precautions appropriate for a suspected carcinogen.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is paramount before commencing any work with Glyceryl trimethacrylate. The following hierarchy of controls should be implemented to minimize exposure.

Engineering Controls

-

Ventilation: All work with Glyceryl trimethacrylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any aerosols or vapors.[6]

-

Containment: Use of closed systems or glove boxes for handling larger quantities or for procedures with a high potential for aerosol generation is recommended.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving Glyceryl trimethacrylate. These should cover handling, storage, waste disposal, and emergency procedures.

-

Training: All personnel handling the substance must receive comprehensive training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: Designate specific areas for the storage and handling of Glyceryl trimethacrylate and restrict access to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in areas where the chemical is handled.[9] Always wash hands thoroughly after handling, even if gloves were worn.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling Glyceryl trimethacrylate.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or butyl rubber gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Acrylates can penetrate some glove materials, so checking for breakthrough times is advisable for prolonged use.[9] |